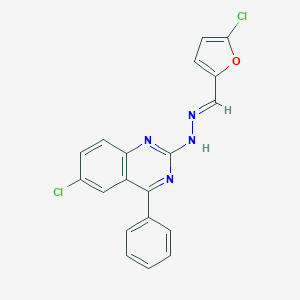
5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of chloro and furan groups adds to its chemical diversity, making it an interesting subject for research in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of 6-chloro-4-phenylquinazoline-2,3-dione with 5-chlorofuran-2-carbaldehyde in the presence of a suitable base. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
化学反应分析
Types of Reactions
5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The quinazoline core is known for its biological activity, and modifications can lead to compounds with significant pharmacological properties.
Medicine
In medicinal chemistry, 5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is explored for its potential as an anticancer or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
作用机制
The mechanism of action of 5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of chloro and furan groups can enhance binding affinity and selectivity, leading to specific biological effects.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
6-chloroquinazoline: A derivative with a single chloro group.
4-phenylquinazoline: A derivative with a phenyl group.
Uniqueness
5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is unique due to the combination of chloro, furan, and hydrazone groups
属性
分子式 |
C19H12Cl2N4O |
|---|---|
分子量 |
383.2g/mol |
IUPAC 名称 |
6-chloro-N-[(E)-(5-chlorofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C19H12Cl2N4O/c20-13-6-8-16-15(10-13)18(12-4-2-1-3-5-12)24-19(23-16)25-22-11-14-7-9-17(21)26-14/h1-11H,(H,23,24,25)/b22-11+ |
InChI 键 |
CHAALQARKBBWSV-SSDVNMTOSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)Cl |
手性 SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(O4)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)heptanamide](/img/structure/B421578.png)
![Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421579.png)
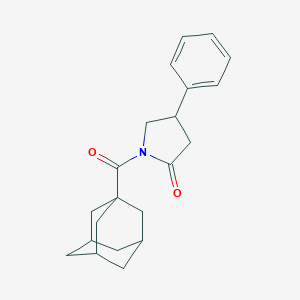
![Ethyl 5-[2-(dibenzylamino)ethyl]-6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate](/img/structure/B421581.png)
![S-[3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-oxopropyl] ethanethioate](/img/structure/B421582.png)
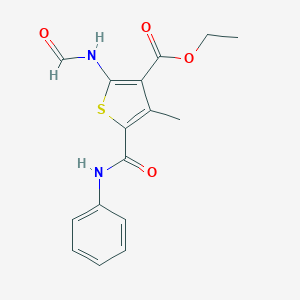
![Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B421587.png)
![N-[1-(1-adamantyl)ethyl]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B421588.png)
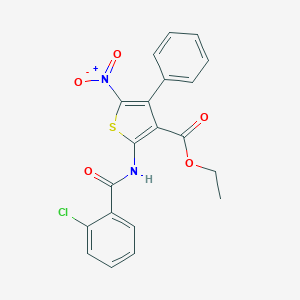
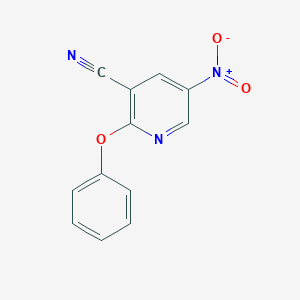
![2-[Bis(2-hydroxyethyl)amino]-5-nitronicotinonitrile](/img/structure/B421594.png)
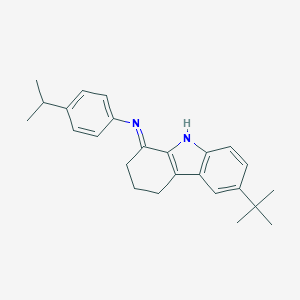
![6-(4-Methoxyphenyl)-8-phenyl-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,4,7-tetraene](/img/structure/B421600.png)
![1,7-Diphenyl-2-methyl-3-cyano-5,6-trimethylenepyrrolo[3,2-b]pyridine](/img/structure/B421602.png)
